REACTION_CXSMILES
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[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=O)([OH:3])=O.[Cl:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>C1(C)C=C(C)C=C(C)C=1>[Cl:14][C:15]1[CH:21]=[CH:20][C:18]([N:19]2[C:11](=[O:13])[CH2:10][C:5]3[C:4](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]2=[O:3])=[CH:17][CH:16]=1
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
6.3 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC(=CC(=C1)C)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 18 h, under Dean and Stark conditions
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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On cooling
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Type
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CUSTOM
|
Details
|
the crude product crystallised out
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Type
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FILTRATION
|
Details
|
was filtered off
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Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1C(C2=CC=CC=C2CC1=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |